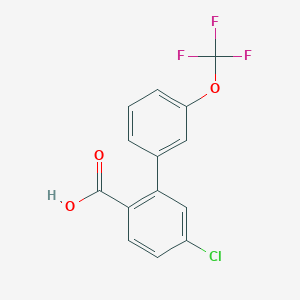
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, also known as 6F-2-TFPBA, is a synthetic organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used in a variety of ways, including synthesis, biochemical and physiological studies, and medical applications.
Applications De Recherche Scientifique
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has a wide range of scientific research applications. It can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in biochemical and physiological studies, as it can be used as a substrate for various enzymes and as a probe for biochemical and physiological studies. Additionally, it can be used in medical applications, such as in the treatment of cancer, as it has been shown to have anti-tumor effects.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed that its anti-tumor effects are due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which can lead to anti-inflammatory and anti-cancer effects. Additionally, it has been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which can lead to anti-cancer effects. It has also been shown to have anti-oxidant and anti-apoptotic effects, as well as anti-atherosclerotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is highly soluble in water and organic solvents, making it easy to use in a variety of experiments. Additionally, it is highly stable, making it suitable for long-term storage. However, it also has some limitations. It is a highly reactive compound, and can react with other compounds in the presence of heat or light. Additionally, it can be toxic if not handled properly.
Orientations Futures
There are several potential future directions for 6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95%. It could be used in the development of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used in the development of new treatments for cancer and other diseases. Furthermore, it could be used in the development of new biochemical and physiological studies, as well as in the development of new medical applications. Finally, it could be used in the development of new analytical methods for the detection of various compounds.
Méthodes De Synthèse
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method is a reaction between 4-trifluoromethoxyphenylmagnesium bromide and 6-fluorobenzoyl chloride in the presence of anhydrous potassium carbonate as a catalyst. This reaction yields the desired product in high yields. Other methods of synthesis include a reaction between 4-trifluoromethoxyphenylmagnesium bromide and 6-fluorobenzamide, or a reaction between 4-trifluoromethoxyphenylmagnesium bromide and 6-fluorobenzoic anhydride.
Propriétés
IUPAC Name |
2-fluoro-6-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-3-1-2-10(12(11)13(19)20)8-4-6-9(7-5-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBMPILIYMKWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691794 |
Source


|
| Record name | 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid | |
CAS RN |
1261798-08-6 |
Source


|
| Record name | 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














